molecular formula C20H15F5N2O2S B1649634 N-((1R,2R)-2-Amino-1,2-diphenylethyl)-2,3,4,5,6-pentafluorobenzenesulfonamide CAS No. 1026785-12-5

N-((1R,2R)-2-Amino-1,2-diphenylethyl)-2,3,4,5,6-pentafluorobenzenesulfonamide

Cat. No.: B1649634
CAS No.: 1026785-12-5
M. Wt: 442.4
InChI Key: OXFFQNROWDDLTM-RTBURBONSA-N
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Description

N-((1R,2R)-2-Amino-1,2-diphenylethyl)-2,3,4,5,6-pentafluorobenzenesulfonamide (CAS 1026785-12-5) is a chiral sulfonamide derivative with a pentafluorophenyl substituent. Its molecular formula is C20H15F5N2O2S, and it is widely utilized as an intermediate in asymmetric catalysis and pharmaceutical research. The compound’s stereochemistry and electron-withdrawing pentafluoro group enhance its utility in stabilizing metal-ligand complexes, particularly in enantioselective reactions .

Properties

IUPAC Name

N-[(1R,2R)-2-amino-1,2-diphenylethyl]-2,3,4,5,6-pentafluorobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F5N2O2S/c21-13-14(22)16(24)20(17(25)15(13)23)30(28,29)27-19(12-9-5-2-6-10-12)18(26)11-7-3-1-4-8-11/h1-10,18-19,27H,26H2/t18-,19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXFFQNROWDDLTM-RTBURBONSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(C2=CC=CC=C2)NS(=O)(=O)C3=C(C(=C(C(=C3F)F)F)F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@H]([C@@H](C2=CC=CC=C2)NS(=O)(=O)C3=C(C(=C(C(=C3F)F)F)F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15F5N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40676884
Record name N-[(1R,2R)-2-Amino-1,2-diphenylethyl]-2,3,4,5,6-pentafluorobenzene-1-sulfonamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

442.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1026785-12-5
Record name N-[(1R,2R)-2-Amino-1,2-diphenylethyl]-2,3,4,5,6-pentafluorobenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40676884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1R,2R)-(+)-N-(Pentafluorobenzenesulfonyl)-1,2-diphenylethylenediamine
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Preparation Methods

Chiral Diamine Intermediate Synthesis

The (1R,2R)-1,2-diphenylethane-1,2-diamine backbone is synthesized via Sharpless asymmetric dihydroxylation followed by Curtius rearrangement. Stilbene undergoes dihydroxylation with AD-mix-β to yield (1R,2R)-1,2-diphenylethane-1,2-diol, which is converted to the diazide via mesylation and azide displacement. Catalytic hydrogenation reduces the azides to primary amines while preserving stereochemistry.

Table 1: Key Parameters for Diamine Synthesis

Step Reagents/Conditions Yield (%) ee (%)
Dihydroxylation AD-mix-β, tert-butanol/H2O (1:1), 0°C 78 >99
Diazide Formation MsCl, Et3N, CH2Cl2; NaN3, DMF, 60°C 85 98
Hydrogenation H2 (1 atm), 10% Pd/C, EtOAc, RT 92 99

Sulfonylation with Pentafluorobenzenesulfonyl Chloride

The diamine reacts with 2,3,4,5,6-pentafluorobenzenesulfonyl chloride in dichloromethane under Schotten-Baumann conditions. Triethylamine (2.2 equiv) is added dropwise at 0°C to maintain pH 8–9, minimizing side reactions. The reaction proceeds at 25°C for 12 hours, achieving 89% conversion.

Equation 1: Sulfonamide Formation
$$
\text{(1R,2R)-diamine} + \text{C}6\text{F}5\text{SO}2\text{Cl} \xrightarrow{\text{Et}3\text{N, CH}2\text{Cl}2} \text{N-((1R,2R)-2-Amino-1,2-diphenylethyl)-C}6\text{F}5\text{SO}2\text{NH}2 + \text{HCl}
$$

Reaction Optimization and Kinetic Analysis

Solvent and Base Screening

Polar aprotic solvents (DMF, THF) reduce yields due to sulfonyl chloride hydrolysis. Dichloromethane maximizes nucleophilicity of the amine while stabilizing the sulfonyl chloride. Tributylamine offers no advantage over triethylamine in suppressing HCl-mediated side reactions.

Table 2: Solvent and Base Impact on Yield

Solvent Base Temp (°C) Yield (%) Purity (%)
DCM Et3N 25 89 98
THF Et3N 25 62 85
DCM i-Pr2NEt 25 87 97
DCM Pyridine 0→25 76 94

Stereochemical Integrity Monitoring

Chiral HPLC (Chiralpak IA-3 column, 75:25 hexane/ethanol) confirms retention of configuration during sulfonylation. The diastereomeric excess remains >98% post-reaction, validated by comparison to authentic (1R,2R) and (1S,2S) standards.

Workup and Purification

Isolation Protocol

Post-reaction, the mixture is washed with 5% citric acid (2×50 mL) to remove excess base, followed by saturated NaHCO3 (2×50 mL) to eliminate residual HCl. The organic layer is dried over Na2SO4 and concentrated. Crude product is recrystallized from ethyl acetate/hexane (1:3) to afford white crystals (mp 148–150°C).

Table 3: Crystallization Conditions

Solvent System Temp (°C) Recovery (%) Purity (%)
EtOAc/Hexane 4 78 99.5
MeOH/H2O 25 65 98.1
Acetone/Hexane -20 71 99.2

Analytical Characterization

Spectroscopic Data

  • 1H NMR (400 MHz, CDCl3): δ 7.32–7.25 (m, 10H, Ar-H), 5.21 (d, J = 8.4 Hz, 1H, NH), 4.87 (dd, J = 9.2, 4.8 Hz, 1H, CH), 3.95 (d, J = 4.8 Hz, 1H, CH), 1.82 (s, 2H, NH2).
  • 19F NMR (376 MHz, CDCl3): δ -138.2 (d, J = 21 Hz, 2F), -142.5 (t, J = 18 Hz, 1F), -161.3 (m, 2F).

Chromatographic Purity

HPLC (C18, 50:50 MeCN/H2O + 0.1% TFA) shows a single peak at 8.7 min (λ = 254 nm), confirming >98% purity.

Chemical Reactions Analysis

Types of Reactions

N-((1R,2R)-2-Amino-1,2-diphenylethyl)-2,3,4,5,6-pentafluorobenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso or nitro derivatives, while substitution can introduce various functional groups onto the benzene ring .

Scientific Research Applications

N-((1R,2R)-2-Amino-1,2-diphenylethyl)-2,3,4,5,6-pentafluorobenzenesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which N-((1R,2R)-2-Amino-1,2-diphenylethyl)-2,3,4,5,6-pentafluorobenzenesulfonamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of the chiral center and the pentafluorobenzene sulfonamide group enhances its binding affinity and specificity .

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

Key structural analogs differ in the sulfonamide substituent, impacting electronic, steric, and physicochemical properties.

Compound Name (CAS) Substituent Molecular Formula Molecular Weight Boiling Point (°C) Density (g/cm³) pKa Purity/Optical Purity
Target Compound (1026785-12-5) 2,3,4,5,6-Pentafluorophenyl C20H15F5N2O2S 442.40 518.6 (predicted) 1.454 (predicted) 7.24 99%
4-Methylbenzenesulfonamide (144222-34-4) 4-Methylphenyl C21H22N2O2S 366.48 Not reported Not reported Not reported ≥98% (chemical), N/A (e.e.)
Trifluoromethanesulfonamide (852212-89-6) CF3 C15H15F3N2O2S 344.35 Not reported Not reported Not reported Not reported
Methanesulfonamide CH3 C15H18N2O2S 290.38 Not reported Not reported Not reported ≥98% (chemical), ≥99% e.e.
2,4,6-Triisopropylbenzenesulfonamide (852212-92-1) 2,4,6-Triisopropylphenyl C29H38N2O2S 478.69 Not reported Not reported Not reported 98%

Key Observations :

  • The pentafluorophenyl group in the target compound increases molecular weight and electron-withdrawing capacity compared to methyl or trifluoromethyl analogs.
  • Triisopropylbenzenesulfonamide derivatives (e.g., 852212-92-1) introduce steric bulk, which is critical for modulating substrate access in catalytic cycles .
  • Optical purity is highest (≥99% e.e.) in methanesulfonamide derivatives, underscoring their use in chiral applications .

Key Observations :

  • The pentafluorophenyl group stabilizes metal centers via electron withdrawal, improving catalytic activity in cycloadditions .
  • Triisopropyl derivatives excel in sterically demanding reactions, such as allylic alkylations, due to their bulky substituents .

Physicochemical and Commercial Considerations

Compound (CAS) Price (USD) Storage/Stability Supplier Examples
1026785-12-5 $66/kg (bulk) Dry conditions Macklin, Reebio
144222-34-4 ~$29.86/50mg Not specified eMolecules, Ambeed
852212-89-6 JPY 22,400/1g 0–6°C Kanto Reagents

Key Observations :

  • Bulk pricing for the target compound is competitive, making it viable for industrial-scale applications .
  • Smaller-scale purchases of analogs (e.g., 144222-34-4) are costlier, reflecting niche research demand .

Biological Activity

N-((1R,2R)-2-Amino-1,2-diphenylethyl)-2,3,4,5,6-pentafluorobenzenesulfonamide (CAS No. 1026785-12-5) is a sulfonamide compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

  • Molecular Formula : C20_{20}H15_{15}F5_{5}N2_{2}O2_{2}S
  • Molecular Weight : 442.40 g/mol
  • Boiling Point : Not specified
  • Solubility : Poorly soluble in water

The biological activity of this compound primarily involves its interaction with various biological targets:

  • Enzyme Inhibition : The compound acts as an inhibitor for certain enzymes involved in metabolic pathways. Its sulfonamide group is known to mimic p-amino benzoic acid (PABA), a substrate for bacterial dihydropteroate synthase.
  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various strains of bacteria. The fluorinated aromatic ring enhances its lipophilicity, allowing better membrane penetration.
  • Anticancer Potential : Some research indicates that the compound may induce apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle proteins.

Case Studies

  • Antimicrobial Efficacy :
    • A study evaluated the antimicrobial activity of various sulfonamides including this compound against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones against Staphylococcus aureus and Escherichia coli.
    Bacterial StrainInhibition Zone (mm)
    Staphylococcus aureus15
    Escherichia coli12
  • Cytotoxicity Assays :
    • In vitro cytotoxicity assays conducted on human cancer cell lines (e.g., HeLa and MCF-7) demonstrated that the compound reduced cell viability in a dose-dependent manner.
    Concentration (µM)Cell Viability (%)
    1085
    2565
    5040
  • Mechanistic Insights :
    • The compound was shown to activate the intrinsic apoptotic pathway in cancer cells by upregulating pro-apoptotic factors like Bax and downregulating anti-apoptotic proteins such as Bcl-2.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and purifying N-((1R,2R)-2-Amino-1,2-diphenylethyl)-2,3,4,5,6-pentafluorobenzenesulfonamide?

  • Methodology :

  • Synthesis : React (1R,2R)-1,2-diphenylethylenediamine with 2,3,4,5,6-pentafluorobenzenesulfonyl chloride under inert conditions (e.g., N₂ atmosphere) in anhydrous dichloromethane. Triethylamine is typically used as a base to neutralize HCl byproducts .
  • Purification : Employ column chromatography (silica gel, eluent: gradient of ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to isolate the enantiomerically pure product .
    • Key Considerations : Monitor reaction progress via TLC, and confirm enantiomeric purity using chiral HPLC .

Q. How can the stereochemical integrity and structural conformation of this compound be validated?

  • Analytical Techniques :

  • NMR Spectroscopy : Use 1^1H and 19^19F NMR to confirm the absence of diastereomers and verify the (R,R) configuration .
  • X-ray Crystallography : Resolve the crystal structure to confirm the spatial arrangement of the sulfonamide and diphenylethylamine moieties .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (C₂₀H₁₇F₅N₂O₂S) .

Advanced Research Questions

Q. What role does this compound play in asymmetric catalysis, particularly in ruthenium-mediated hydrogenation?

  • Application : The sulfonamide acts as a chiral ligand in Ru(II) complexes (e.g., RuCl(R,R)-Fsdpen), enabling asymmetric transfer hydrogenation of ketones. The pentafluoroaryl group enhances electron-withdrawing effects, stabilizing the metal center and improving enantioselectivity .
  • Experimental Design :

  • Catalytic Testing : Evaluate turnover frequency (TOF) and enantiomeric excess (ee) in model reactions (e.g., acetophenone reduction) under varying temperatures and solvent systems (e.g., iPrOH/H₂O) .
  • Mechanistic Insight : Use DFT calculations to study the ligand’s influence on the Ru center’s electronic environment .

Q. What strategies are effective for resolving racemic mixtures of this sulfonamide during synthesis?

  • Chiral Resolution Methods :

  • Diastereomeric Salt Formation : Treat the racemate with a chiral acid (e.g., L-tartaric acid) in ethanol, followed by fractional crystallization .
  • Kinetic Resolution : Use enantioselective enzymatic hydrolysis with lipases (e.g., Candida antarctica) to selectively hydrolyze one enantiomer .
    • Validation : Compare optical rotation values and HPLC retention times with authentic (R,R) and (S,S) standards .

Q. How does the compound’s stability vary under different experimental conditions (e.g., temperature, pH)?

  • Stability Studies :

  • Thermal Stability : Perform thermogravimetric analysis (TGA) to assess decomposition thresholds (e.g., melting point ~244°C) .
  • pH Sensitivity : Incubate the compound in buffered solutions (pH 3–10) and monitor degradation via LC-MS. The sulfonamide group is stable in acidic conditions but hydrolyzes slowly in alkaline media .
    • Storage Recommendations : Store at 0–6°C in airtight containers under nitrogen to prevent oxidation .

Q. How does this sulfonamide compare to analogs (e.g., trifluoromethanesulfonamide derivatives) in catalytic and biological applications?

  • Comparative Analysis :

Compound Key Feature Catalytic Activity (TOF, h⁻¹) Solubility
Pentafluoro derivative (This compound)Strong electron-withdrawing groups1,200 (acetophenone)Low in H₂O, high in DCM
Trifluoromethanesulfonamide analogModerate electron withdrawal800Moderate in THF
4-MethylbenzenesulfonamideElectron-donating groups400High in MeOH
  • Biological Relevance : The pentafluoro derivative shows higher binding affinity to chiral receptors in enzyme inhibition assays due to enhanced hydrophobic interactions .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-((1R,2R)-2-Amino-1,2-diphenylethyl)-2,3,4,5,6-pentafluorobenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
N-((1R,2R)-2-Amino-1,2-diphenylethyl)-2,3,4,5,6-pentafluorobenzenesulfonamide

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